Cas no 5470-88-2 (Methanone,(4-methyl-1-piperidinyl)phenyl-)

Methanone,(4-methyl-1-piperidinyl)phenyl- structure
5470-88-2 structure
Product Name:Methanone,(4-methyl-1-piperidinyl)phenyl-
Numero CAS:5470-88-2
MF:C13H17NO
MW:203.280183553696
CID:387332
PubChem ID:231563
Update Time:2025-04-19

Methanone,(4-methyl-1-piperidinyl)phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,(4-methyl-1-piperidinyl)phenyl-
    • 1-(4-methoxybenzoyl)-2-benzoylhydrazine
    • 1-(p-anisoyl)-2-benzoyl hydrazide
    • 1-benzoyl-2-(4-methoxybenzoyl)hydrazine
    • 1-benzoyl-4-methyl-piperidine
    • 1-benzoyl-4-methylpiperidine-4-carboxylic acid
    • 2-(4-methoxybenzoyl)benzhydrazide
    • AC1L71OB
    • N-benzoyl-4
    • N-benzoyl-4-fluoro-phenylalanine
    • N-benzoyl-4-methyl isonipecotic acid
    • N-Benzoyl-N'-(4-methoxy-benzoyl)-hydrazin
    • N-benzoyl-N'-(4-methoxy-benzoyl)-hydrazine
    • Oprea1_358496
    • (4-methylpiperidin-1-yl)(phenyl)methanone
    • AKOS002984225
    • CHEMBL155768
    • (4-methylpiperidin-1-yl)-phenylmethanone
    • 1-benzoyl-4-methylpiperidine
    • DTXSID90970006
    • NSC-27996
    • BIM-0009442.P001
    • SMSF0005228
    • CB12124
    • CBMicro_009359
    • SCHEMBL436168
    • BDBM50008581
    • AE-562/40017934
    • (4-Methyl-piperidin-1-yl)-phenyl-methanone
    • NSC27996
    • 5470-88-2
    • Inchi: 1S/C13H17NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
    • Chiave InChI: BAXKIBHBAJDALN-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)N1CCC(C)CC1

Proprietà calcolate

  • Massa esatta: 203.13111
  • Massa monoisotopica: 203.131014166g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 20.3Ų

Proprietà sperimentali

  • PSA: 20.31
  • LogP: 2.49660
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd